molecular formula C16H13N3O2 B2780658 N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide CAS No. 2034465-39-7

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide

Cat. No.: B2780658
CAS No.: 2034465-39-7
M. Wt: 279.299
InChI Key: KUTCYBBPADWCOQ-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that features a furan ring, a pyridine ring, and a picolinamide moiety

Mechanism of Action

Target of Action

The primary target of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body.

Mode of Action

It is known to interact with its target, cytochrome p450 2a6 . The interaction between the compound and its target may result in changes in the metabolic activity of the enzyme, potentially affecting the metabolism of other substances in the body.

Biochemical Pathways

Given the role of cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic pathways involving this enzyme .

Result of Action

Given its interaction with cytochrome p450 2a6, it can be inferred that the compound may influence the metabolic activity of this enzyme, potentially affecting the metabolism of other substances in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of pyridine derivatives and coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the picolinamide moiety: This final step can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study biological processes involving furan and pyridine derivatives.

    Industry: It can be used in the production of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-METHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: This compound shares the furan and pyridine rings but differs in the functional groups attached.

    N,N-DIMETHYL (5-(PYRIDIN-3-YL)FURAN-2-YL)METHANAMINE: Similar structure but with different substituents on the nitrogen atom.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)picolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c20-16(14-4-1-2-6-18-14)19-10-12-8-13(11-17-9-12)15-5-3-7-21-15/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTCYBBPADWCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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